molecular formula C13H19BN2O3 B11756998 N-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide

N-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide

Cat. No.: B11756998
M. Wt: 262.11 g/mol
InChI Key: ZHZGACUBZDHQCQ-UHFFFAOYSA-N
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Description

N-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide: is an organic compound that features a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide typically involves the reaction of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with hydroxylamine under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions, along with bases like potassium carbonate in solvents like toluene or ethanol.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Various biaryl compounds depending on the halide used in the coupling reaction.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions. Its boronic ester group is highly reactive and versatile, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

In medicinal chemistry, the compound’s derivatives are explored for their potential as enzyme inhibitors or as intermediates in the synthesis of biologically active molecules. The hydroxylamine group can interact with various biological targets, making it a useful scaffold in drug design.

Industry

The compound’s reactivity and stability make it suitable for use in the development of new materials, such as polymers and advanced coatings. Its derivatives can also be used in the production of electronic materials and sensors.

Mechanism of Action

The mechanism by which N-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide exerts its effects depends on its specific application. In Suzuki-Miyaura coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. In biological systems, the hydroxylamine group can form covalent bonds with enzyme active sites, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: This compound also contains a boronic ester group and is used in similar coupling reactions.

    Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another boronic ester derivative used in organic synthesis.

    4-Formylbenzeneboronic acid, pinacol ester: Similar in structure and reactivity, used in coupling reactions and as an intermediate in organic synthesis.

Uniqueness

N-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide is unique due to the presence of both a boronic ester group and a hydroxylamine group

Properties

Molecular Formula

C13H19BN2O3

Molecular Weight

262.11 g/mol

IUPAC Name

N'-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenecarboximidamide

InChI

InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)10-7-5-6-9(8-10)11(15)16-17/h5-8,17H,1-4H3,(H2,15,16)

InChI Key

ZHZGACUBZDHQCQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=NO)N

Origin of Product

United States

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